REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[I:10].C(O)C.O.CCOCC>C1COCC1>[NH2:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][NH2:7])=[CH:4][C:3]=1[I:10]
|
Name
|
|
Quantity
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2.44 g
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Type
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reactant
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Smiles
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NC1=C(C=C(C#N)C=C1)I
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Name
|
|
Quantity
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2 mL
|
Type
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reactant
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Smiles
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C(C)O
|
Name
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solution
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Quantity
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30 mmol
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Type
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reactant
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Smiles
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|
Name
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|
Quantity
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5 mL
|
Type
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solvent
|
Smiles
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C1CCOC1
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Type
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CUSTOM
|
Details
|
with stirring
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The solution was heated
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Type
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TEMPERATURE
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Details
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at reflux temperature for 1 hr
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Duration
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1 h
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Type
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TEMPERATURE
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Details
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Upon cooling
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Type
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CUSTOM
|
Details
|
to quench excess borane
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Type
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CUSTOM
|
Details
|
After the vigorous reaction
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Type
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CUSTOM
|
Details
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the mixture was separated
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Type
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EXTRACTION
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Details
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The aqueous layer was again extracted with ether (2×40 ml)
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Type
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DRY_WITH_MATERIAL
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Details
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the combined ether extracts were dried
|
Type
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CUSTOM
|
Details
|
HCl gas was bubbled through the ether solution for 10 min.
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
the granular white precipitate which resulted
|
Type
|
CUSTOM
|
Details
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was collected
|
Type
|
CUSTOM
|
Details
|
recrystallized from methanol (3.0 g, 94%)
|
Name
|
|
Type
|
|
Smiles
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NC1=C(C=C(CN)C=C1)I
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |